3,5-Dibromo-2-methylaniline
Overview
Description
3,5-Dibromo-2-methylaniline is an organic compound used as a pharmaceutical intermediate . It is a derivative of 3-halo-2-methylaniline . The compound is colorless to pale brown liquid .
Synthesis Analysis
The synthesis of 3,5-Dibromo-2-methylaniline could involve a multistep process . The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .Molecular Structure Analysis
The molecular formula of 3,5-Dibromo-2-methylaniline is C7H7Br2N . The average mass is 264.945 Da .Physical And Chemical Properties Analysis
3,5-Dibromo-2-methylaniline is a colorless to pale brown liquid . The exact physical and chemical properties specific to 3,5-Dibromo-2-methylaniline were not found in the search results.Safety And Hazards
3,5-Dibromo-2-methylaniline may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water . If symptoms persist, medical attention should be sought .
properties
IUPAC Name |
3,5-dibromo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIGYXISJGXJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634386 | |
Record name | 3,5-Dibromo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylaniline | |
CAS RN |
67365-47-3 | |
Record name | 3,5-Dibromo-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20634386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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